molecular formula C15H22N2O4S B5871106 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide

Cat. No.: B5871106
M. Wt: 326.4 g/mol
InChI Key: KUVKUKZHIMSPJI-UHFFFAOYSA-N
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Description

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an azepane ring, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-(azepan-1-ylsulfonyl)-2-methoxyaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it acts as an allosteric inhibitor of fumarate hydratase in Mycobacterium tuberculosis, binding to a unique regulatory site and preventing the enzyme’s activity. This selective inhibition is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit enzymes like fumarate hydratase sets it apart from other similar compounds .

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(18)16-14-11-13(7-8-15(14)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVKUKZHIMSPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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